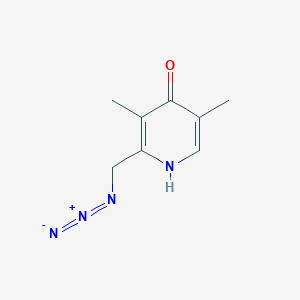
2-(Azidomethyl)-3,5-dimethylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . A number of methods exist for the preparation of azide-modified nucleosides, and the azido functionality can be introduced relatively easily into both the sugar and the nucleobase .
Synthesis Analysis
The synthesis of azido-modified nucleosides involves various methods. One approach is the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds . Another method involves the reaction of 2′-amino precursors by diazotransfer reaction .
Molecular Structure Analysis
Azide-modified nucleosides are structurally related to 2′-azido RNA. The 2′-N3 modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .
Chemical Reactions Analysis
Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .
Physical And Chemical Properties Analysis
The physical and chemical properties of azide-modified nucleosides have been characterized using techniques such as IR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Pathways: Research by Dieterich et al. (1973) describes new syntheses for 3,5-dialkylpyridines, including methods relevant to compounds similar to 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol (Dieterich, Reiff, Ziemann, & Braden, 1973).
- NMR pH Indicators: Amrollahi (2014) synthesized fluorinated pyridines, closely related to the compound , for use as 19F NMR pH indicators (Amrollahi, 2014).
Application in Material Science
- Photoluminescent Properties: Kitada & Ishida (2014) explored polymeric copper(I) iodide complexes with azaaromatic ligands, including dimethylpyridine derivatives, showing tunable photoluminescence (Kitada & Ishida, 2014).
Application in Coordination Chemistry
- Manganese Azido Systems: A study by Abu-Youssef et al. (1999) focused on manganese azido systems with pyridine derivatives, relevant to understanding the coordination chemistry of similar compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).
Complex Formation and Reactions
- Metal Ion Complexes: Dixon & Wells (1986) researched complexes formed between metal ions and agricultural chemicals, including pyridine derivatives, indicating potential applications in agrichemistry (Dixon & Wells, 1986).
- Cobalt(III) Azido Complexes: Goher, Al-Salem, & Mautner (1997) synthesized and characterized cobalt(III) azido complexes with disubstituted pyridine ligands, including dimethylpyridine, providing insights into coordination chemistry and potential catalytic applications (Goher, Al-Salem, & Mautner, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azidomethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-10-7(4-11-12-9)6(2)8(5)13/h3H,4H2,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJVRYKZCORPCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)



